1-(((4-Iodophenyl)imino)methyl)naphthalen-2-ol
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Overview
Description
1-(((4-Iodophenyl)imino)methyl)naphthalen-2-ol is a chemical compound that belongs to the family of naphthalen-2-ols Its structure consists of a naphthalene ring system with an imine group (C=N) attached to a phenyl ring containing an iodine atom1-((4-Iodophenylimino)methyl)naphthalen-2-ol .
Preparation Methods
Synthetic Routes:: The synthetic preparation of 1-(((4-Iodophenyl)imino)methyl)naphthalen-2-ol involves several steps. One common approach is the condensation reaction between 4-iodoaniline and 2-naphthol. The imine linkage forms during this reaction, resulting in the desired compound.
Reaction Conditions::- Reactants: 4-iodoaniline and 2-naphthol
- Solvent: Typically an organic solvent (e.g., ethanol, toluene)
- Catalyst: Acidic conditions (e.g., sulfuric acid)
- Temperature: Elevated temperature (around 100°C)
- Isolation: The product can be isolated by filtration or extraction.
Industrial Production:: While industrial-scale production methods are not widely documented, researchers and early discovery chemists can access this compound through specialized suppliers. analytical data may not be available for this product, and buyers should verify its identity and purity.
Chemical Reactions Analysis
1-(((4-Iodophenyl)imino)methyl)naphthalen-2-ol can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify the imine group.
Substitution: The iodine atom can be substituted with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the iodine.
Major Products:: The specific products formed depend on the reaction conditions and reagents used. For example, reduction may yield the corresponding amine derivative.
Scientific Research Applications
1-(((4-Iodophenyl)imino)methyl)naphthalen-2-ol finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a fluorescent probe or ligand.
Medicine: Potential pharmaceutical applications due to its structural features.
Industry: Used in material science or as a precursor for other compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While 1-(((4-Iodophenyl)imino)methyl)naphthalen-2-ol is unique due to its iodine substitution, similar compounds include:
Propranolol Impurity: This compound is an impurity of propranolol, a β-adrenergic blocker used for hypertension and angina.
(E)-2-(((4-Nitrophenyl)imino)methyl)naphthalen-1-ol: A related compound with a nitrophenyl group instead of iodine.
Properties
CAS No. |
93261-01-9 |
---|---|
Molecular Formula |
C17H12INO |
Molecular Weight |
373.19 g/mol |
IUPAC Name |
1-[(4-iodophenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H12INO/c18-13-6-8-14(9-7-13)19-11-16-15-4-2-1-3-12(15)5-10-17(16)20/h1-11,20H |
InChI Key |
RUIMFQJQZHKUCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)I)O |
Origin of Product |
United States |
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